molecular formula C14H14FN3O3S B2856404 1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone CAS No. 1448131-94-9

1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone

Katalognummer B2856404
CAS-Nummer: 1448131-94-9
Molekulargewicht: 323.34
InChI-Schlüssel: XRTABFAUWAUUPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone, also known as PF-06282999, is a small molecule inhibitor that has been developed for the treatment of various diseases. It has been shown to have potential therapeutic benefits in the treatment of cancer, inflammation, and autoimmune disorders.

Wirkmechanismus

1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a small molecule inhibitor that targets a specific enzyme called Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and function of B-cells. By inhibiting BTK, this compound disrupts the B-cell receptor signaling pathway, which leads to the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In a study published in the Journal of Medicinal Chemistry, this compound was shown to inhibit BTK activity in vitro and in vivo. Additionally, this compound has been shown to inhibit the proliferation and survival of B-cells in vitro and in vivo. Furthermore, this compound has been shown to have anti-inflammatory effects in various animal models of inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is its specificity for BTK. By targeting a specific enzyme, this compound has the potential to minimize off-target effects and reduce toxicity. Additionally, this compound has been shown to have good pharmacokinetic properties, which makes it a promising candidate for further development. However, one of the limitations of this compound is its relatively low potency compared to other BTK inhibitors. Furthermore, the long-term safety and efficacy of this compound have not been fully evaluated.

Zukünftige Richtungen

There are several future directions for the development of 1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone. One direction is to optimize the synthesis method to improve the potency and pharmacokinetic properties of the compound. Another direction is to evaluate the long-term safety and efficacy of this compound in preclinical and clinical studies. Furthermore, this compound could be evaluated in combination with other therapies to enhance its therapeutic benefits. Finally, this compound could be investigated for its potential use in the treatment of other diseases such as multiple sclerosis and systemic lupus erythematosus.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has potential therapeutic benefits in the treatment of cancer, inflammation, and autoimmune disorders. Its specificity for BTK and good pharmacokinetic properties make it a promising candidate for further development. However, its relatively low potency and unknown long-term safety and efficacy are limitations that need to be addressed. Further research is needed to optimize the synthesis method, evaluate the long-term safety and efficacy, and investigate its potential use in combination with other therapies and in the treatment of other diseases.

Synthesemethoden

The synthesis method for 1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone involves several steps. The first step involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-aminomethylazetidine dihydrochloride to form 3-((4-fluorophenyl)sulfonyl)azetidine. The second step involves the reaction of 3-((4-fluorophenyl)sulfonyl)azetidine with 1H-pyrazole-1-carboxylic acid to form this compound.

Wissenschaftliche Forschungsanwendungen

1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone has been extensively studied for its potential therapeutic benefits in the treatment of cancer, inflammation, and autoimmune disorders. In a study published in the Journal of Medicinal Chemistry, this compound was shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have anti-inflammatory effects in various animal models of inflammation. Furthermore, this compound has been investigated for its potential use in the treatment of autoimmune disorders such as rheumatoid arthritis.

Eigenschaften

IUPAC Name

1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-2-pyrazol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O3S/c15-11-2-4-12(5-3-11)22(20,21)13-8-17(9-13)14(19)10-18-7-1-6-16-18/h1-7,13H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTABFAUWAUUPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C=CC=N2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.